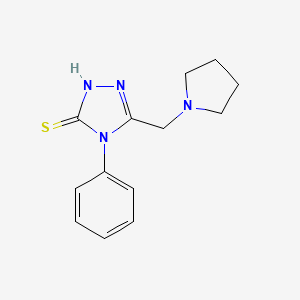
4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is substituted with a phenyl group, a pyrrolidin-1-ylmethyl group, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the 1,2,4-triazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The phenyl, pyrrolidin-1-ylmethyl, and thiol groups would be attached to this ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiol group could give this compound a strong, unpleasant smell. The 1,2,4-triazole ring could contribute to the compound’s stability and resistance to oxidation .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound belongs to the class of aza-heterocyclic compounds, which are crucial in the development of new drugs due to their diverse biological activities. The synthesis of S-alkylderivatives of 5-R-4-phenyl-1,2,4-triazole-3-thiol, incorporating pyrrole and indole fragments, optimizes conditions to discover substances with unique biological activities. These derivatives have been synthesized and subjected to in silico molecular docking studies, revealing their potential to influence kinase activity in anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase. Such findings indicate their significance in the design of novel therapeutic agents (Hotsulia, 2019).
Antimicrobial Applications
Another focus is on the antimicrobial properties of 1,2,4-triazole derivatives. The synthesis of new compounds from isonicotinic acid hydrazide, leading to the evaluation of their antimicrobial activities, showcases the structural diversity and potential of 1,2,4-triazoles as antimicrobial agents. These compounds have exhibited good to moderate activity against a range of microbial strains, underscoring their potential in addressing antibiotic resistance issues (Bayrak et al., 2009).
Corrosion Inhibition
The compound class also includes effective corrosion inhibitors for metals in acidic environments. Schiff’s bases of pyridyl substituted triazoles have been studied for their role in protecting mild steel against corrosion in hydrochloric acid solution. These compounds, including analogs of 4-phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol, show high inhibition efficiency, which can be attributed to their ability to form protective films on the metal surface. This application is critical in industrial settings where corrosion leads to significant economic losses (Ansari et al., 2014).
Advanced Material Applications
Furthermore, derivatives of the compound have been explored in the context of advanced materials, particularly in the creation of host materials for phosphorescent organic light-emitting diodes (PhOLEDs). By regularly tuning the ratio of electron-deficient groups such as pyridine and triazole to electron-rich groups like carbazole, researchers have developed materials that exhibit improved electron injection and lower turn-on voltages in PhOLEDs. This illustrates the compound's versatility and its potential in improving the efficiency and performance of electronic devices (Liu et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 . This protein plays a crucial role in cell cycle regulation.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to regulate inositol 1,4,5-trisphosphate (ip3) receptor mediated ca2+ ion influx from the endoplasmic reticulum to the mitochondria .
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .
Result of Action
Related compounds have demonstrated potent anti-seizure, antidepressant, or cognition enhancing effects .
Direcciones Futuras
Propiedades
IUPAC Name |
4-phenyl-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c18-13-15-14-12(10-16-8-4-5-9-16)17(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJLAQQNOXHNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

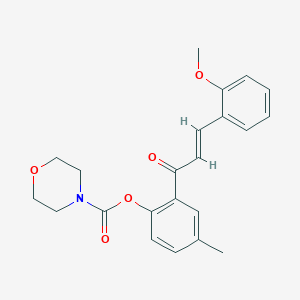
![(E)-3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2969919.png)

![N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2969922.png)
![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)
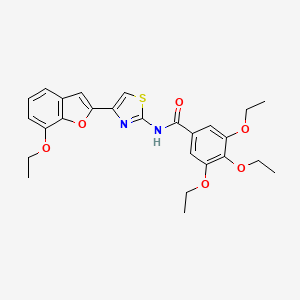
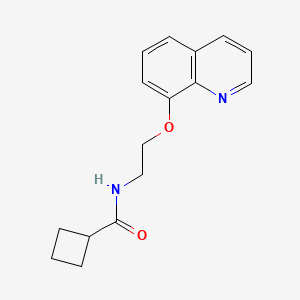
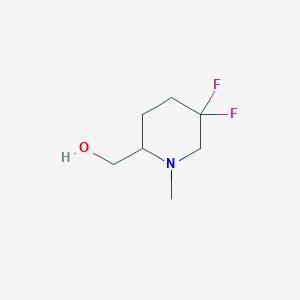
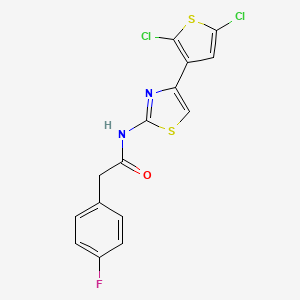
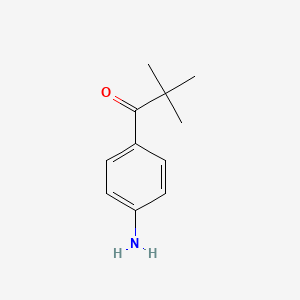
![methyl (2E)-2-{[(E)-1-cyano-2-(dimethylamino)vinyl]thio}-3-(dimethylamino)acrylate](/img/structure/B2969931.png)
![2-methoxyethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2969933.png)
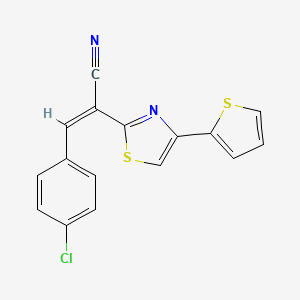
![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)